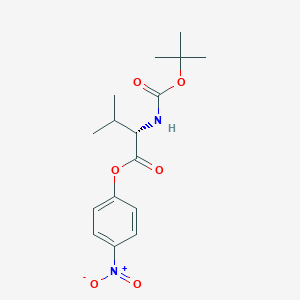

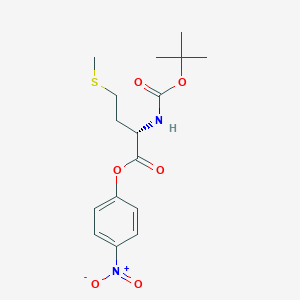

Boc-Met-ONp

描述

Boc-Met-ONp, also known as 4-nitrophenyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate, is a chemical compound with the CAS Number: 2488-18-8 . It has a molecular weight of 370.43 .

Molecular Structure Analysis

The molecular formula of Boc-Met-ONp is C16H22N2O6S . The InChI code is 1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 .Physical And Chemical Properties Analysis

Boc-Met-ONp is a purum with an assay of ≥98.0% (HPLC) . The storage temperature is 2-8°C .科学研究应用

脑芯片生物技术的电生理学读数工具:讨论了用于神经科学领域生物医药研究的脑芯片(BoC)技术。BoC将三维类脑系统与微流体平台结合起来,在体外复制生理功能,相较于传统细胞培养技术具有优势。电生理学对于研究健康和疾病中的脑活动至关重要,该论文讨论了可用工具及其应用(Forró等,2021)。

体外器官芯片系统的最新进展:回顾了微生理系统(MPS)的发展,包括体外器官芯片(BOC)系统,这些系统在预测人体对药物或化学品的反应方面非常强大。BOC系统模拟人体对药物的生理反应,可以评估药物的疗效和潜在毒性(Sung et al., 2018)。

芯片上的生物传感器最新综述

:探讨了用于诊断癌症、传染病和神经退行性疾病的现场诊断应用的生物传感器芯片(BoC)系统的发展。BoC系统将生物传感器技术与微流体技术相结合,提高了灵敏度、特异性和其他分析参数(Chircov et al., 2020)。

大鼠脑片代谢CCK8类似物的研究:研究了Boc-CCK27-33在猪脑皮层突触质膜上的降解,这是CCK8的一个有效类似物。该研究表征了代谢产物,并讨论了CCK8代谢中酶的生物学相关性(Durieux et al., 1986)。

α-氨基酸和肽的新型氧化侧链转化:描述了N-Boc衍生物Met、Cys和Trp的氧化反应,使用了甲基三氧化铼和H2O2。当这些残基嵌入到肽中时,它表现出对这些残基的高区域选择性氧化(Lazzaro等,2004)。

链球菌蛋白酶(EC 3.4.22.10)活性中心片段的合成:讨论了受保护的肽Boc-His(Boc)-Cys(X)-Val-OH(ONP)的合成和性质,作为链球菌蛋白酶活性中心序列的片段(Raschig & Schneider, 1975)。

胆囊收缩素七肽类似物的合成和生物学特性:详细介绍了Boc-CCK-7及其类似物的合成,讨论了它们的生物活性,如胆囊收缩、厌食活性和镇静作用(Hlaváček等,1991)。

安全和危害

作用机制

Target of Action

The primary target of Boc-Met-ONp, also known as Boc-L-methionine 4-nitrophenyl ester, is the amino group in various organic compounds . This compound is used as a protecting agent for amino groups during peptide synthesis .

Mode of Action

Boc-Met-ONp interacts with its targets by forming a protective layer around the amino group . This protective layer prevents unwanted reactions from occurring during the peptide synthesis process . The protection is achieved through a reaction with a base and the anhydride Boc-Met-ONp .

Biochemical Pathways

The biochemical pathway affected by Boc-Met-ONp is the peptide synthesis pathway . By protecting the amino group, Boc-Met-ONp allows for the selective reaction of other functional groups present in the peptide chain . This results in the successful synthesis of the desired peptide .

Result of Action

The result of Boc-Met-ONp’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group, Boc-Met-ONp prevents unwanted side reactions, ensuring the integrity of the peptide chain .

Action Environment

The action of Boc-Met-ONp is influenced by various environmental factors. For instance, the reaction with the amino group is typically conducted under either aqueous or anhydrous conditions . The temperature and pH of the reaction environment can also impact the efficacy and stability of Boc-Met-ONp .

属性

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFQSYDCSRCMIR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427411 | |

| Record name | Boc-Met-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Met-ONp | |

CAS RN |

2488-18-8 | |

| Record name | Boc-Met-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

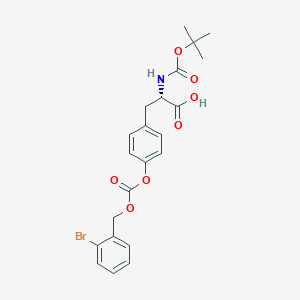

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

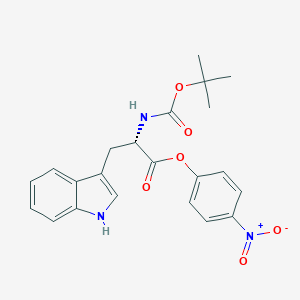

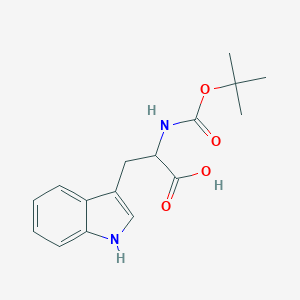

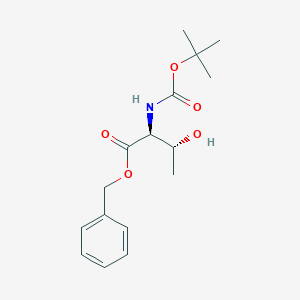

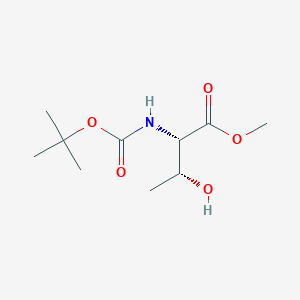

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。